An In-depth Technical Guide to Boc-Arg(Mts)-OH for Peptide Synthesis
An In-depth Technical Guide to Boc-Arg(Mts)-OH for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Nα-Boc-Nω-(mesitylene-2-sulfonyl)-L-arginine (Boc-Arg(Mts)-OH), a critical building block in solid-phase peptide synthesis (SPPS). This document details its chemical properties, experimental protocols for its use, and its application in the synthesis of biologically active peptides, offering a valuable resource for professionals in peptide chemistry and drug discovery.
Introduction to Boc-Arg(Mts)-OH
Boc-Arg(Mts)-OH is a derivative of the amino acid L-arginine designed for use in the Boc/Bzl strategy of solid-phase peptide synthesis. The incorporation of arginine into peptide sequences presents a unique challenge due to the high basicity and nucleophilicity of its guanidinium side chain. To prevent unwanted side reactions during peptide chain elongation, this functional group must be reversibly protected.
In Boc-Arg(Mts)-OH, two key protecting groups are utilized:
-
Boc (tert-butyloxycarbonyl): This acid-labile group protects the α-amino terminus (Nα). It is removed at each cycle of the synthesis using a moderate acid, typically trifluoroacetic acid (TFA).
-
Mts (mesitylene-2-sulfonyl): This sulfonyl-based group protects the guanidinium side chain (Nω). The Mts group is stable to the mildly acidic conditions used for Boc removal but can be cleaved with strong acids, such as trifluoromethanesulfonic acid (TFMSA) or anhydrous hydrogen fluoride (HF), during the final cleavage of the peptide from the resin.[1]
The Mts protecting group was developed as a more acid-labile alternative to the classical Tosyl (Tos) group, allowing for somewhat milder final cleavage conditions.[2] To enhance stability and solubility for laboratory use, Boc-Arg(Mts)-OH is frequently supplied as a cyclohexylammonium (CHA) salt, which must be converted to the free acid prior to use in synthesis.[2][3]
Core Properties and Data
Quantitative data for Boc-Arg(Mts)-OH is summarized below, providing key parameters for its application in peptide synthesis.
Physicochemical Properties
| Property | Value | Reference(s) |
| Synonym | Nα-Boc-Nω-(mesitylene-2-sulfonyl)-L-arginine | [4] |
| CAS Number | 68262-72-6 (for CHA salt) | [4] |
| Molecular Formula | C₂₀H₃₂N₄O₆S (Free Acid) | [5] |
| C₂₀H₃₂N₄O₆S · C₆H₁₃N (CHA Salt) | [4] | |
| Molecular Weight | 456.56 g/mol (Free Acid) | |
| 555.73 g/mol (CHA Salt) | [4] | |
| Appearance | Solid | [4] |
| Melting Point | ~130 °C (CHA Salt) | [4] |
| Optical Activity [α]20/D | +11.5±1° (c = 0.5% in methanol) (CHA Salt) | [4] |
| Purity | ≥99.0% (TLC) | [4] |
Comparative Analysis of Arginine Side-Chain Protecting Groups
The choice of the arginine side-chain protecting group is critical and involves a trade-off between stability during synthesis and the harshness of the final cleavage conditions. The Mts group occupies an intermediate position in terms of acid lability.
| Protecting Group | Structure | Cleavage Conditions | Relative Lability & Key Considerations | Reference(s) |
| Mts (Mesitylene-2-sulfonyl) | Mesitylene-SO₂- | Strong Acid (TFMSA, HF) | More acid-labile than Tos. Cleaved sulfonyl group can cause alkylation of sensitive residues (e.g., Tryptophan). | [2][6] |
| Tos (Tosyl) | Tolyl-SO₂- | Strong Acid (HF) | Historically common in Boc-SPPS; requires harsh HF for removal. Prone to side reactions. | [7][8] |
| NO₂ (Nitro) | -NO₂ | Strong Acid (HF) or Reduction | Stable to TFMSA. Cleavage can lead to ornithine byproducts. Less prone to δ-lactam formation during coupling. | [6][7][8] |
| Pbf (Pmc-related) | Pbf-SO₂- | Strong Acid (TFA, HF) | Primarily used in Fmoc-SPPS. Significantly more acid-labile than Mts and Tos, allowing for milder cleavage. | [6][9] |
| (Boc)₂ (bis-Boc) | (Boc)₂- | Mild Acid (TFA) | Labile to TFA, but has a very high propensity for δ-lactam formation during coupling, leading to low efficiency. | [7][8] |
Experimental Protocols
Successful incorporation of Boc-Arg(Mts)-OH into a peptide sequence requires a series of optimized steps, from initial preparation to final cleavage.
Protocol 1: Desalting of Boc-Arg(Mts)-OH Cyclohexylammonium (CHA) Salt
Prior to use in SPPS, the CHA salt must be converted to the free acid to enable activation of the carboxyl group. This protocol is based on the established procedure for converting dicyclohexylammonium (DCHA) salts.
Caption: Workflow for converting the Boc-Arg(Mts)-OH CHA salt to its free acid form.
Detailed Methodology:
-
Dissolution: Dissolve the Boc-Arg(Mts)-OH CHA salt in an adequate volume of dichloromethane (DCM), for example, 10 mL per gram of salt.
-
Extraction: Transfer the DCM solution to a separatory funnel. Add an equal volume of ice-cold 10% potassium bisulfate (KHSO₄) solution. Shake vigorously, venting frequently. Allow the layers to separate and drain the lower aqueous layer. Repeat this extraction two more times. This step protonates the cyclohexylamine, partitioning it into the aqueous phase as the sulfate salt.
-
Drying: Drain the organic DCM layer into a clean flask and add anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl until the drying agent no longer clumps.
-
Isolation: Filter the solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator. The resulting oil or solid should be further dried under high vacuum to remove all residual solvent. The product is the free acid, Boc-Arg(Mts)-OH, ready for use in peptide synthesis.[9]
Protocol 2: Boc-SPPS Cycle for Coupling Boc-Arg(Mts)-OH
This protocol outlines a standard manual cycle for coupling the free acid of Boc-Arg(Mts)-OH onto a resin-bound peptide chain with a free N-terminal amine.
Caption: A single cycle of solid-phase peptide synthesis using Boc-Arg(Mts)-OH.
Detailed Methodology:
-
Resin Preparation: Start with the peptide-resin swelled in DCM in a reaction vessel.
-
Nα-Boc Deprotection: Remove the N-terminal Boc group from the resin-bound peptide by treating with 50% TFA in DCM for 20-30 minutes. Follow with washes using DCM, isopropanol (IPA), and then DCM again.[10]
-
Neutralization: The newly exposed N-terminal amine is a trifluoroacetate salt. Neutralize it to the free amine by washing with two changes of 10% N,N-diisopropylethylamine (DIEA) in DCM or DMF for 2 minutes each. Wash the resin thoroughly with DCM and DMF to remove excess base.[10]
-
Activation and Coupling: In a separate vessel, dissolve Boc-Arg(Mts)-OH (2-4 equivalents relative to resin loading) and an activating agent in DMF. Common activation methods include:
-
Reaction: Agitate the resin with the activated amino acid solution for 1-2 hours at room temperature.
-
Monitoring: Check for reaction completion using a qualitative method like the Kaiser (ninhydrin) test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step may be repeated (double coupling).[1]
-
Washing: After complete coupling, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.
Protocol 3: Final Cleavage and Mts Deprotection
After the peptide sequence is fully assembled, the peptide is cleaved from the solid support, and the Mts side-chain protecting group is removed simultaneously using a strong acid cocktail. The following protocol uses Trifluoromethanesulfonic acid (TFMSA).
Caption: Workflow for the final cleavage and deprotection using a TFMSA cocktail.
Detailed Methodology:
-
Preparation: After the final Nα-Boc deprotection, thoroughly wash the peptide-resin with DCM and dry it under high vacuum.
-
Cleavage Cocktail: Prepare the cleavage cocktail in a fume hood. A common mixture is TFMSA : TFA : Thioanisole (1:10:1, v/v/v) . Thioanisole acts as a scavenger to trap reactive carbocations generated during cleavage, protecting sensitive residues like tryptophan and methionine.[12][13]
-
Reaction Setup: Place the dried peptide-resin in a round-bottom flask and cool it in an ice bath to 0°C.
-
Cleavage: Slowly add the pre-chilled cleavage cocktail to the resin. Stir the slurry at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring. The total reaction time is typically 1-4 hours. The optimal time depends on the peptide sequence and the stability of the peptide-resin linkage.[12][13]
-
Peptide Isolation:
-
Filter the reaction mixture through a sintered glass funnel to separate the resin beads.
-
Wash the resin twice with a small volume of fresh TFA and combine the filtrates.
-
In a centrifuge tube, add the combined filtrate dropwise to a large volume (10-20x) of cold, stirred diethyl ether to precipitate the crude peptide.
-
Collect the precipitate by centrifugation, decant the ether, and wash the peptide pellet several times with cold ether to remove scavengers and residual acid.
-
-
Drying: Dry the final peptide product under high vacuum. The crude peptide can then be purified, typically by reverse-phase HPLC.
Application in Drug Discovery: Synthesis of ω-Conotoxin GVIA
Boc-Arg(Mts)-OH has been instrumental in the synthesis of complex, biologically active peptides. A prominent example is ω-conotoxin GVIA , a 27-amino acid peptide isolated from the venom of the cone snail Conus geographus. This peptide is a potent and highly specific blocker of N-type voltage-gated calcium channels (CaV2.2).
Signaling Pathway of ω-Conotoxin GVIA
N-type calcium channels are critical for neurotransmission at presynaptic terminals. When an action potential arrives, these channels open, allowing Ca²⁺ influx, which triggers the fusion of synaptic vesicles with the membrane and the subsequent release of neurotransmitters into thesynaptic cleft.
ω-Conotoxin GVIA exerts its biological effect by physically occluding the pore of the CaV2.2 channel, preventing calcium influx and thereby inhibiting neurotransmitter release.[11] This mechanism makes it a valuable pharmacological tool for studying neuronal processes and a lead compound for developing novel analgesics for chronic pain.[8]
Caption: Mechanism of action of ω-conotoxin GVIA on presynaptic N-type calcium channels.
Conclusion
Boc-Arg(Mts)-OH remains a valuable reagent in the repertoire of peptide chemists, particularly for syntheses following the Boc/Bzl strategy. Its intermediate acid lability compared to other sulfonyl-based protecting groups like Tos and Pbf provides a useful balance for specific synthetic challenges. A thorough understanding of the detailed experimental protocols for its desalting, coupling, and cleavage is essential for its successful application. Its role in the synthesis of important pharmacological tools like ω-conotoxin GVIA underscores its continued relevance in drug discovery and biomedical research. By following the structured protocols and considering the comparative data presented in this guide, researchers can effectively leverage Boc-Arg(Mts)-OH to construct complex and biologically significant peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. bachem.com [bachem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 11. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. peptide.com [peptide.com]
